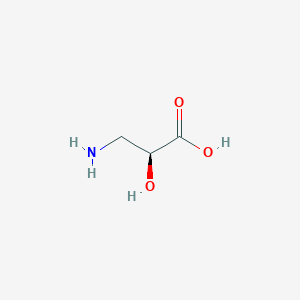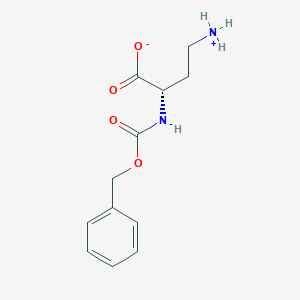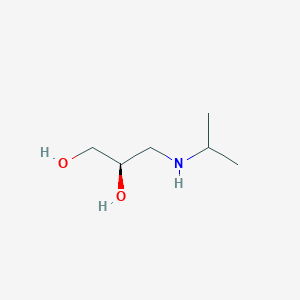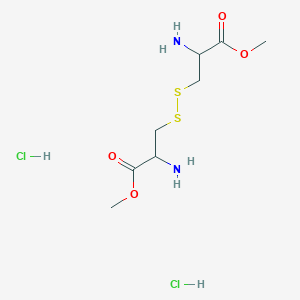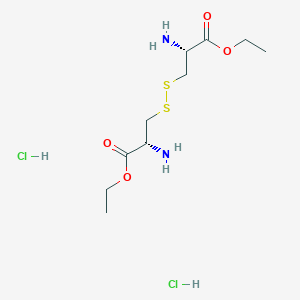
L-胱氨酸二乙酯二盐酸盐
描述
Diethyl L-cystinate dihydrochloride is a chemical compound with the molecular formula C10H20N2O4S2.2ClH and a molecular weight of 369.329. It is a derivative of L-cystine, an amino acid formed by the oxidation of two cysteine molecules. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine .
科学研究应用
Diethyl L-cystinate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Employed in studies of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox biology.
作用机制
Target of Action
Diethyl L-cystinate dihydrochloride, also known as L-Cystine Diethyl Ester 2HCL, is a derivative of the amino acid cystine . The primary target of this compound is the cellular antioxidant glutathione . Glutathione plays a crucial role in maintaining oxidative balance within cells and protecting them from oxidative stress .
Mode of Action
The compound serves as a major precursor for the synthesis of glutathione . In conditions where the hepatic glutathione is depleted, such as an acetaminophen overdose, tissues are subjected to oxidative stress resulting in loss of cellular integrity . Diethyl L-cystinate dihydrochloride can help replenish the glutathione levels, thereby aiding in the restoration of cellular integrity .
Biochemical Pathways
The compound is involved in the glutathione metabolic pathway . Glutathione, synthesized from cysteine, glutamate, and glycine, is a critical antioxidant in cells. It neutralizes harmful free radicals and reactive oxygen species, thereby preventing cellular damage . By serving as a precursor for glutathione synthesis, Diethyl L-cystinate dihydrochloride indirectly contributes to these protective effects .
Result of Action
The primary molecular effect of Diethyl L-cystinate dihydrochloride is the replenishment of glutathione levels within cells . This results in enhanced cellular resistance to oxidative stress and improved cellular integrity . On a cellular level, this can prevent damage to cellular structures, including proteins, DNA, and cell membranes, thereby promoting cell survival and function .
生化分析
Biochemical Properties
Diethyl L-cystinate dihydrochloride plays a significant role in biochemical reactions, particularly those involving disulfide bond formation. It interacts with various enzymes and proteins, including those involved in redox reactions. The compound can form disulfide bonds, which are crucial for the stabilization of protein structures. Additionally, diethyl L-cystinate dihydrochloride is involved in the synthesis of glutathione, a vital antioxidant that protects cells from oxidative damage. The interactions of diethyl L-cystinate dihydrochloride with enzymes such as glutathione reductase and proteins like thioredoxin are essential for maintaining cellular redox balance .
Cellular Effects
Diethyl L-cystinate dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the redox state of cells, thereby influencing cell function and viability. The compound can modulate the activity of transcription factors and other signaling molecules, leading to changes in gene expression. Additionally, diethyl L-cystinate dihydrochloride can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
At the molecular level, diethyl L-cystinate dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and proteins, and modulate their activity. For example, the compound can inhibit or activate enzymes involved in redox reactions, such as glutathione reductase. Additionally, diethyl L-cystinate dihydrochloride can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are crucial for the compound’s role in maintaining cellular redox balance and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl L-cystinate dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that diethyl L-cystinate dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term exposure to diethyl L-cystinate dihydrochloride can result in alterations in cellular redox balance and metabolic activity .
Dosage Effects in Animal Models
The effects of diethyl L-cystinate dihydrochloride can vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and protect cells from oxidative damage. At high doses, diethyl L-cystinate dihydrochloride can have toxic effects, leading to cellular dysfunction and damage. Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects. It is important to carefully control the dosage of diethyl L-cystinate dihydrochloride in experimental settings to avoid adverse effects .
Metabolic Pathways
Diethyl L-cystinate dihydrochloride is involved in several metabolic pathways, including those related to sulfur metabolism and redox balance. The compound interacts with enzymes such as cysteine dioxygenase and glutathione reductase, which are involved in the synthesis and degradation of sulfur-containing compounds. Additionally, diethyl L-cystinate dihydrochloride can influence metabolic flux by altering the levels of key metabolites and modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, diethyl L-cystinate dihydrochloride is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and distributed to various cellular compartments. Diethyl L-cystinate dihydrochloride can also interact with binding proteins that facilitate its localization and accumulation within specific tissues. These transport and distribution mechanisms are crucial for the compound’s biological activity and effects on cellular function .
Subcellular Localization
Diethyl L-cystinate dihydrochloride is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it plays a role in maintaining redox balance and protein folding. Additionally, diethyl L-cystinate dihydrochloride can undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl L-cystinate dihydrochloride can be synthesized through the esterification of L-cystine with ethanol in the presence of hydrochloric acid. The reaction involves the following steps:
- Dissolve L-cystine in anhydrous ethanol.
- Add hydrochloric acid to the solution to catalyze the esterification reaction.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-polar solvent such as diethyl ether.
- Filter and purify the product to obtain diethyl L-cystinate dihydrochloride as a white solid .
Industrial Production Methods
In industrial settings, the production of diethyl L-cystinate dihydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization and recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
Diethyl L-cystinate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol-containing compounds.
Substitution: Various ester or amide derivatives.
相似化合物的比较
Similar Compounds
Dimethyl L-cystinate dihydrochloride: Similar in structure but with methyl ester groups instead of ethyl.
L-cystine dihydrochloride: The parent compound without esterification.
L-cysteine: The reduced form of L-cystine, containing thiol groups instead of a disulfide bond.
Uniqueness
Diethyl L-cystinate dihydrochloride is unique due to its specific ester groups, which can influence its solubility, reactivity, and biological activity. The presence of ethyl esters makes it more lipophilic compared to its methyl ester counterpart, potentially affecting its interaction with biological membranes and proteins .
属性
IUPAC Name |
ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22735-07-5 | |
| Record name | Cystine diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl L-cystinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



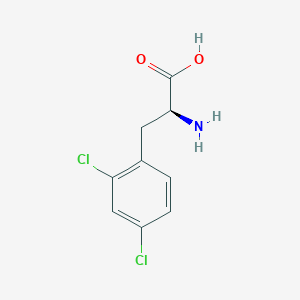
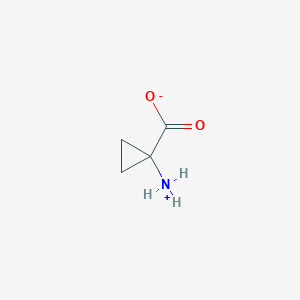
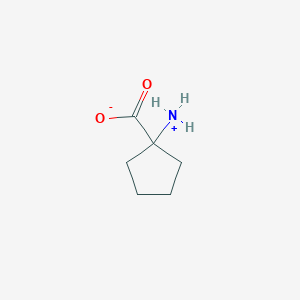
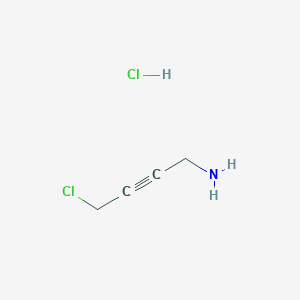
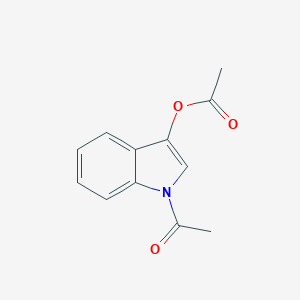
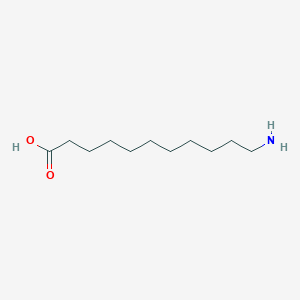
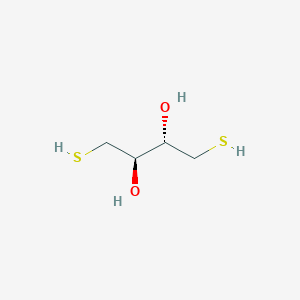
![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)
